molecular formula C23H21NO5 B3622188 methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate

methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate

Cat. No.: B3622188
M. Wt: 391.4 g/mol
InChI Key: RFYWGZMGEFRHFU-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester linked to a naphthylamino group through a butanoyl linkage

Properties

IUPAC Name

methyl 3-[[4-(naphthalen-1-ylamino)-4-oxobutanoyl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-28-23(27)18-9-4-6-16(14-18)15-29-22(26)13-12-21(25)24-20-11-5-8-17-7-2-3-10-19(17)20/h2-11,14H,12-13,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYWGZMGEFRHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate typically involves multiple steps:

    Formation of the Naphthylamino Intermediate: The initial step involves the preparation of 1-naphthylamine, which is then reacted with a suitable acylating agent to form 4-(1-naphthylamino)-4-oxobutanoic acid.

    Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate.

    Coupling Reaction: The final step involves the coupling of the esterified benzoate with the naphthylamino intermediate under specific conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, where nucleophiles replace the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates and naphthylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates, making it useful in enzyme kinetics studies.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities. The naphthylamino group is known for its bioactivity, and modifications of this compound could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes. The ester and amide groups can be hydrolyzed by esterases and amidases, respectively, leading to the release of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-aminobenzoyloxy)benzoate: Similar in structure but with an aminobenzoyl group instead of a naphthylamino group.

    Ethyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl 3-({[4-(2-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate: Similar but with a 2-naphthylamino group instead of a 1-naphthylamino group.

Uniqueness

Methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate is unique due to the specific positioning of the naphthylamino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate
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methyl 3-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate

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